molecular formula C15H24O B11959682 1,1-Dicyclohexyl-prop-2-yn-1-ol CAS No. 10562-70-6

1,1-Dicyclohexyl-prop-2-yn-1-ol

Cat. No.: B11959682
CAS No.: 10562-70-6
M. Wt: 220.35 g/mol
InChI Key: CDBKXBLTORGAHK-UHFFFAOYSA-N
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Description

1,1-Dicyclohexyl-prop-2-yn-1-ol is an organic compound with the molecular formula C15H24O It is characterized by the presence of two cyclohexyl groups attached to a propynyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dicyclohexyl-prop-2-yn-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with propargyl alcohol. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production. Additionally, purification processes such as distillation or recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dicyclohexyl-prop-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for hydroxyl group substitution.

Major Products:

    Oxidation: Cyclohexyl ketones or carboxylic acids.

    Reduction: Cyclohexyl alkenes or alkanes.

    Substitution: Cyclohexyl halides or other substituted derivatives.

Scientific Research Applications

1,1-Dicyclohexyl-prop-2-yn-1-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,1-Dicyclohexyl-prop-2-yn-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the propynyl group allows for unique interactions with biological molecules, influencing pathways such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

    1,1-Diphenyl-2-propyn-1-ol: Similar structure but with phenyl groups instead of cyclohexyl groups.

    1,1-Dicyclohexyl-2-propyn-1-amine: Contains an amine group instead of a hydroxyl group.

    1,1-Dicyclohexyl-2-propyn-1-thiol: Contains a thiol group instead of a hydroxyl group.

Uniqueness: 1,1-Dicyclohexyl-prop-2-yn-1-ol is unique due to its specific combination of cyclohexyl groups and a propynyl alcohol moiety. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

10562-70-6

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

1,1-dicyclohexylprop-2-yn-1-ol

InChI

InChI=1S/C15H24O/c1-2-15(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h1,13-14,16H,3-12H2

InChI Key

CDBKXBLTORGAHK-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1CCCCC1)(C2CCCCC2)O

Origin of Product

United States

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